An In-depth Technical Guide to D(-)-Pantolactone: Chemical Properties and Structure
An In-depth Technical Guide to D(-)-Pantolactone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
D(-)-Pantolactone, also known as (R)-(-)-Pantolactone, is a chiral molecule of significant interest in the pharmaceutical, cosmetic, and fine chemical industries.[1] It serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are essential for various metabolic processes.[2][3] Its stereospecific structure makes it an invaluable chiral building block for the enantioselective synthesis of complex molecules, ensuring high purity and efficacy in the final products.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, and applications of D(-)-Pantolactone.
Chemical and Physical Properties
D(-)-Pantolactone is a white crystalline solid at room temperature.[2][5] It is known to be hygroscopic, readily absorbing moisture from the air, and is soluble in water and common organic solvents like ethanol, ether, dichloromethane, and chloroform.[6]
Table 1: General and Physical Properties of D(-)-Pantolactone
| Property | Value |
| Appearance | White crystalline powder or crystals[2][6] |
| Molecular Formula | C₆H₁₀O₃[7][8] |
| Molecular Weight | 130.14 g/mol [2][7][8] |
| Melting Point | 88-93 °C[9], 91 °C (lit.)[2], 92 °C[5][6] |
| Boiling Point | 120-122 °C at 15 mmHg (lit.)[2], 130 °C at 2.4 kPa[6], 224.6 °C at 760 mmHg[5][10] |
| Solubility | Soluble in water, ethanol, ether, dichloromethane, and chloroform[6] |
| Density | 1.2 ± 0.1 g/cm³[5] |
| Flash Point | 99.0 ± 13.2 °C[5] |
| Refractive Index | 1.469[5] |
Table 2: Chemical Identifiers of D(-)-Pantolactone
| Identifier | Value |
| IUPAC Name | (3R)-3-hydroxy-4,4-dimethyloxolan-2-one[7] |
| CAS Number | 599-04-2[2][7][8] |
| Synonyms | D-Pantolactone, (R)-pantolactone, D-(-)-Pantoyl lactone, (R)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one[2][7] |
| InChI | 1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1[11] |
| InChI Key | SERHXTVXHNVDKA-BYPYZUCNSA-N[11] |
| SMILES | CC1(C)COC(=O)[C@@H]1O[12] |
| EC Number | 209-963-3 |
| PubChem CID | 439368[7] |
Table 3: Spectroscopic and Optical Properties of D(-)-Pantolactone
| Property | Data |
| Optical Rotation | [α]²⁰/D = -51 ± 2° (c=2 in H₂O)[2][3], [α]²⁵/D = -49.8° (c=2 in H₂O)[11], -48° to -52° (c=2 in water)[9] |
| ¹H NMR (D₂O, pH 7.4) | Shifts [ppm]: 4.37, 4.15, 4.13, 4.10, 4.08, 1.18, 1.01[7] |
| ¹³C NMR (D₂O, pH 7.4) | Shifts [ppm]: 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86[7] |
Chemical Structure
D(-)-Pantolactone is a γ-butyrolactone, which is a five-membered ring containing an ester group.[13] Its structure is characterized by a hydroxyl group at the C3 position and two methyl groups at the C4 position. The stereochemistry at the C3 position is 'R', which is responsible for its optical activity and its designation as D(-).[7] This specific chirality is crucial for its biological role as a precursor to the biologically active D-pantothenic acid.[14]
Synthesis and Production
The primary industrial production of D(-)-Pantolactone involves the resolution of a racemic mixture of DL-pantolactone.[6][15] This can be achieved through chemical or, more commonly, enzymatic methods.[6] Biocatalytic kinetic resolution using enzymes like D-lactonase offers an efficient and environmentally friendly route to synthesize D(-)-Pantolactone with high optical purity.[14][16]
Another approach involves the deracemization of DL-pantolactone using a multi-enzyme cascade, which can achieve high enantiomeric excess.[15] The synthesis of the initial DL-pantolactone often starts from isobutyraldehyde (B47883) and formaldehyde.[6]
Role in Vitamin B5 Synthesis
The primary and most significant application of D(-)-Pantolactone is its role as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5).[2][3] D-pantothenic acid is a component of coenzyme A, which is essential for a wide range of metabolic reactions. The synthesis involves the condensation of D(-)-Pantolactone with β-alanine.
Caption: Synthesis of D-Pantothenic Acid from D(-)-Pantolactone.
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to specific manufacturers and research labs, the following outlines the general methodologies for key analytical procedures based on the available data.
Measurement of Optical Rotation
The specific rotation of D(-)-Pantolactone is a critical parameter for confirming its enantiomeric purity.
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of D(-)-Pantolactone in water at a concentration of 2 g/100 mL (c=2).[2][3]
-
Procedure:
-
Calibrate the polarimeter using a blank (deionized water).
-
Fill the sample cell with the prepared D(-)-Pantolactone solution, ensuring no air bubbles are present.
-
Measure the optical rotation at the sodium D-line (589 nm) at a controlled temperature (typically 20°C or 25°C).[2]
-
The observed rotation is then used to calculate the specific rotation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of D(-)-Pantolactone.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Dissolve the D(-)-Pantolactone sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[7] The concentration will depend on the instrument's sensitivity.
-
Procedure:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the presence of the expected functional groups and their connectivity.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in D(-)-Pantolactone.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull.[17]
-
Procedure:
-
Acquire the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O stretching vibrations to confirm the structure.
-
Applications in Drug Development and Research
Beyond its role in Vitamin B5 synthesis, D(-)-Pantolactone is a valuable chiral auxiliary in asymmetric synthesis.[1] Its well-defined stereochemistry allows for the controlled synthesis of other chiral molecules, which is of paramount importance in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.[4]
In the cosmetics industry, D(-)-Pantolactone is utilized for its moisturizing properties and as a precursor to D-panthenol, a common ingredient in skin and hair care products.[2][3] In biochemical research, it is used in studies related to metabolic pathways.[2][3]
Safety and Handling
D(-)-Pantolactone is classified as an eye irritant.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of eye protection, gloves, and a dust mask.[18] It should be stored in a cool, dry place, protected from moisture due to its hygroscopic nature.[2]
Conclusion
D(-)-Pantolactone is a fundamentally important chiral molecule with a well-defined chemical structure and a distinct set of chemical and physical properties. Its primary application as a precursor to Vitamin B5, along with its utility as a chiral building block, solidifies its significance in the pharmaceutical, cosmetic, and fine chemical sectors. A thorough understanding of its properties and handling is essential for researchers and professionals working in these fields.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
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- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. L15983.06 [thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CAS 599-04-2: D-Pantolactone | CymitQuimica [cymitquimica.com]
- 13. ymdb.ca [ymdb.ca]
- 14. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. D-(-)-PANTOLACTONE(599-04-2) 1H NMR spectrum [chemicalbook.com]
- 18. D-(−)-泛内酯 99% | Sigma-Aldrich [sigmaaldrich.com]
